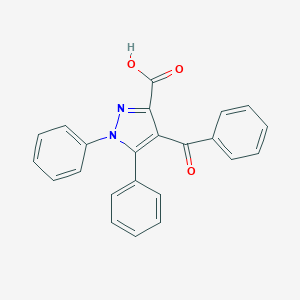
4-Benzoyl-1,5-diphenylpyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoyl-1,5-diphenylpyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, and hypoglycemic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1,5-diphenylpyrazole-3-carboxylic acid typically involves the reaction of 1H-pyrazole-3-carboxylic acid chloride with various hydrazine derivatives. The reaction proceeds through the formation of N,N-disubstituted 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbohydrazides, which then undergo Friedel-Crafts acylation with arenes to yield the desired compound . The reaction conditions often include the use of anhydrous aluminum chloride as a catalyst and heating to facilitate the acylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Benzoyl-1,5-diphenylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Friedel-Crafts Acylation:
Nucleophilic Addition: The compound can react with nucleophiles to form various derivatives, such as hydrazones and amides.
Common Reagents and Conditions
Anhydrous Aluminum Chloride: Used as a catalyst in Friedel-Crafts acylation.
Hydrazine Derivatives: React with the acid chloride to form carbohydrazides.
Aromatic Diamines: Used to produce carboxamides.
Major Products Formed
Carbohydrazides: Formed from the reaction with hydrazine derivatives.
Carboxamides: Produced by reacting with aromatic diamines.
Hydrazones: Result from the reaction with phenylhydrazine.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound and its derivatives exhibit antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Biological Research: Pyrazole derivatives are investigated for their role in modulating biological pathways and their potential as therapeutic agents.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 4-Benzoyl-1,5-diphenylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s structure allows it to form stable complexes with metal ions, which can enhance its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbohydrazides: These derivatives share a similar core structure but differ in their functional groups.
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides: These compounds have amide groups instead of carboxylic acid groups.
Uniqueness
4-Benzoyl-1,5-diphenylpyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in synthetic and medicinal chemistry .
Propiedades
Número CAS |
106230-15-3 |
|---|---|
Fórmula molecular |
C23H16N2O3 |
Peso molecular |
368.4g/mol |
Nombre IUPAC |
4-benzoyl-1,5-diphenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C23H16N2O3/c26-22(17-12-6-2-7-13-17)19-20(23(27)28)24-25(18-14-8-3-9-15-18)21(19)16-10-4-1-5-11-16/h1-15H,(H,27,28) |
Clave InChI |
SWCGFPYTBVJJQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(=O)O)C(=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(=O)O)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















